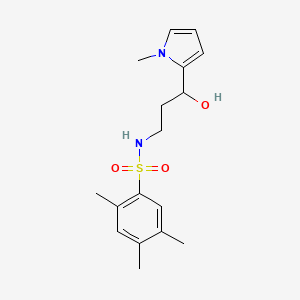![molecular formula C15H14ClN5O B2755549 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide CAS No. 2034525-28-3](/img/structure/B2755549.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide is a synthetic organic compound that features a triazolopyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide typically involves the following steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl linker: The triazolopyrimidine core is then reacted with a propyl halide in the presence of a base to form the propyl-substituted intermediate.
Coupling with 3-chlorobenzoyl chloride: The final step involves the coupling of the propyl-substituted intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or the benzamide moiety.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of triazolopyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound can be used as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to modulate the activity of its targets. This can lead to alterations in cellular pathways and biological processes, which can be exploited for therapeutic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Triazolopyrimidine analogs: Other triazolopyrimidine derivatives have been explored for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity for certain targets. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
3-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJJADWNWIQZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2755467.png)

![tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
![2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2755470.png)

![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2755481.png)

![5-Azaspiro[2.3]hexane hemioxalate](/img/structure/B2755483.png)

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)

